![molecular formula C16H19N3O3S B084048 Benzenesulfonic acid, 4-[[4-(diethylamino)phenyl]azo]-, potassium salt CAS No. 13545-67-0](/img/structure/B84048.png)

Benzenesulfonic acid, 4-[[4-(diethylamino)phenyl]azo]-, potassium salt

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

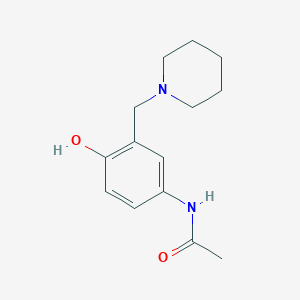

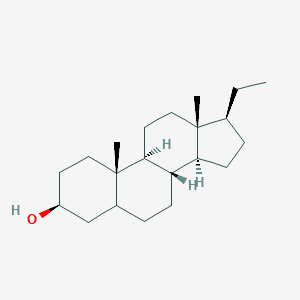

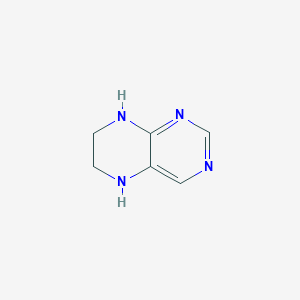

Benzenesulfonic acid, 4-[[4-(diethylamino)phenyl]azo]-, potassium salt is a useful research compound. Its molecular formula is C16H19N3O3S and its molecular weight is 333.4 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Potential Hazards and Clinical Uses of Benzoate and Sorbate Salts

Sodium benzoate and potassium sorbate, compounds closely related to the requested chemical, are primarily used as preservatives in food and beverages. While their safety has been debated, sodium benzoate has found clinical applications in treating urea cycle disorders, multiple sclerosis, schizophrenia, early-stage Alzheimer's disease, and Parkinson's disease. Its potential neurotoxic and teratogenic effects, however, necessitate cautious use, especially considering its ability to influence neurotransmission and cognitive functioning (Piper & Piper, 2017).

Azo Compound Degradation and Environmental Implications

Azo compounds, including benzenesulfonic acid derivatives, undergo degradation via advanced oxidation processes (AOPs). These processes yield various by-products, some of which pose environmental and health risks due to their biotoxicity. The study of acetaminophen degradation by AOPs provides insights into the potential environmental impact of disposing of azo compounds without adequate treatment (Qutob et al., 2022).

Synthetic Applications of o-Phenylenediamines

o-Phenylenediamines, structurally related to the target compound, are used in synthesizing various azo dyes and azo pigments. These compounds have significant implications in materials science and pharmaceutical research, demonstrating the broad applicability of azo compounds and their derivatives in chemical synthesis (Ibrahim, 2011).

Ethylene Scavenging in Horticulture

Potassium permanganate, a potassium salt like the one , is utilized as an ethylene scavenger to delay postharvest maturation of horticultural commodities. This application underscores the role of potassium salts in enhancing the shelf life and quality of fresh produce, offering a glimpse into the intersection of chemistry and food technology (Álvarez-Hernández et al., 2019).

Antioxidant Capacity and Food Safety

The ABTS/PP decolorization assay, involving potassium persulfate, is a method to measure the antioxidant capacity of compounds. This technique, relevant to food safety and nutritional studies, illustrates the importance of potassium salts in evaluating the health benefits of food and beverages (Ilyasov et al., 2020).

作用機序

Target of Action

Ethyl Orange is primarily used as a pH indicator . Its primary target is the hydronium ion concentration in a solution . The color change of Ethyl Orange is the visible result of the ratio of the concentrations of the two species In− and HIn .

Mode of Action

Ethyl Orange behaves like a pH indicator for pH 3.0 to pH 4.8 with color transitions from red to orange . When we add acid to a solution of Ethyl Orange, the increased hydronium ion concentration shifts the equilibrium toward the nonionized red form . If we add base, we shift the equilibrium towards the yellow form . This behavior is completely analogous to the action of buffers .

Result of Action

The primary result of Ethyl Orange’s action is a visible color change that indicates the pH of a solution. In acidic conditions (pH less than 3.0), Ethyl Orange appears red. In more neutral or basic conditions (pH greater than 4.8), it transitions to orange .

Action Environment

The action of Ethyl Orange is influenced by the pH of the environment. The color change is a result of the interaction between Ethyl Orange and the hydronium ions in the solution . Therefore, any factors that influence the pH of the solution, such as the presence of other acids or bases, will affect the action of Ethyl Orange.

生化学分析

Biochemical Properties

It is known that Ethyl Orange is a weak acid that breaks down into orange neutral molecules when it comes into contact with water . The equilibrium is to the left in acidic conditions, and the concentration of neutral molecules is too poor to see the orange color

Cellular Effects

It is known that even at a low concentration, Ethyl Orange interrupts light penetration into deep water, thereby adversely affecting photosynthesis

Molecular Mechanism

The molecular mechanism of Ethyl Orange involves a change in color at the pKa of a mid-strength acid, making it commonly used in titration of strong acids in weak bases . In an acidic medium, Ethyl Orange is red, and in a basic medium, it is yellow

Temporal Effects in Laboratory Settings

It is known that Ethyl Orange exhibits strong emission and large Stokes shift in various solvents, and the largest shift was obtained in water

Dosage Effects in Animal Models

It is known that if ingested, Ethyl Orange can metabolize into aromatic amines by intestinal microorganisms . In addition, reductive enzymes in the liver can also catalyze the reductive cleavage of the azo linkage to produce aromatic amines, leading to intestinal cancer

Metabolic Pathways

It is known that Ethyl Orange can be metabolized into aromatic amines by intestinal microorganisms

Transport and Distribution

It is known that Ethyl Orange can be transported and distributed within cells and tissues through various mechanisms, including diffusion and active transport

Subcellular Localization

It is known that Ethyl Orange can be localized in various subcellular compartments, depending on its biochemical properties and the specific cellular context

特性

CAS番号 |

13545-67-0 |

|---|---|

分子式 |

C16H19N3O3S |

分子量 |

333.4 g/mol |

IUPAC名 |

4-[[4-(diethylamino)phenyl]diazenyl]benzenesulfonic acid |

InChI |

InChI=1S/C16H19N3O3S/c1-3-19(4-2)15-9-5-13(6-10-15)17-18-14-7-11-16(12-8-14)23(20,21)22/h5-12H,3-4H2,1-2H3,(H,20,21,22) |

InChIキー |

OORQUAGUOJMPCS-UHFFFAOYSA-N |

異性体SMILES |

CCN(CC)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)[O-].[K+] |

SMILES |

CCN(CC)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)[O-].[K+] |

正規SMILES |

CCN(CC)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)O |

| 13545-67-0 | |

ピクトグラム |

Irritant |

製品の起源 |

United States |

Q1: What is the molecular formula and weight of ethyl orange?

A1: The molecular formula of ethyl orange is C16H19KN3O3S, and its molecular weight is 369.50 g/mol.

Q2: What spectroscopic techniques are used to characterize ethyl orange?

A2: Researchers frequently employ UV-Vis and Raman spectroscopy to study ethyl orange. UV-Vis spectroscopy reveals the dye's characteristic absorption peaks, which are sensitive to pH changes and interactions with other molecules . Raman spectroscopy provides structural information, further elucidating the dye's behavior under various conditions . Other techniques include FTIR and 1H NMR spectroscopy, which are particularly useful when studying ethyl orange incorporated into polymer matrices or other complex systems .

Q3: How does ethyl orange interact with polycations?

A3: Ethyl orange, being an anionic dye, interacts with polycations through a combination of electrostatic and hydrophobic interactions. Studies have shown that the binding affinity increases with the hydrophobicity of both the dye and the polycation . This interaction leads to changes in the dye's spectral properties, making it a useful tool to study polymer-dye interactions.

Q4: Can you elaborate on the role of hydrophobic interactions in ethyl orange binding?

A4: Hydrophobic interactions play a significant role in the binding of ethyl orange to various substrates, including polymers and micelles. The presence of the ethyl group in ethyl orange contributes to its hydrophobic character. Studies have shown that increasing the hydrophobicity of the binding environment, such as using a crosslinked polymer matrix or adding an organic solvent, enhances the binding affinity of ethyl orange . Conversely, the addition of chaotropic agents like urea disrupts the hydrophobic interactions and weakens the binding .

Q5: How does the structure of the dye impact its interaction with alkyltrimethylammonium bromide (alkyl-TAB) micelles?

A5: The alkyl chain length in both ethyl orange and alkyl-TAB influences their interaction within micellar solutions. Research suggests that butyl orange, being more hydrophobic than ethyl orange, tends to reside in the micelle's hydrophobic core, especially in micelles formed by decyl-, dodecyl-, and tetradecyl-TAB . Conversely, ethyl orange, being less hydrophobic, is likely to be located in less hydrophobic regions of the micelles, regardless of the alkyl chain length of the alkyl-TAB.

Q6: What are the applications of ethyl orange in analytical chemistry?

A6: Ethyl orange finds application in analytical chemistry as a reagent in spectrophotometric methods. For instance, it acts as an indicator in determining trace amounts of iron . The inhibitory effect of iron on the potassium bromate-mediated oxidation of ethyl orange allows for its quantitative determination by monitoring the absorbance changes.

Q7: Does ethyl orange exhibit any catalytic properties?

A7: While not a catalyst itself, ethyl orange is employed in catalytic kinetic polarographic methods. For example, it serves as an indicator in determining molybdenum concentrations in food samples . The catalytic effect of molybdenum on the reaction between ethyl orange and hydrazine sulfate allows for sensitive detection of molybdenum by monitoring ethyl orange concentration changes.

Q8: How does ethyl orange perform in different pH environments?

A8: Ethyl orange demonstrates a pH-dependent color change, making it a suitable pH indicator. Research using spectroscopic techniques, including UV-Vis and Raman spectroscopy, has confirmed structural changes in ethyl orange with varying pH levels, particularly in acidic conditions . These pH-dependent structural and spectral changes highlight its potential use in pH-sensitive applications.

Q9: Is ethyl orange compatible with different materials and conditions?

A9: Ethyl orange demonstrates compatibility with various materials and conditions. Studies have explored its incorporation into polymer matrices like PMMA, where it influences the refractive index of the resulting thin films . Additionally, researchers have investigated its adsorption onto diverse materials, including alumina, activated carbon, and zeolites, for potential applications in wastewater treatment .

Q10: Has computational chemistry been employed in studying ethyl orange?

A10: Yes, computational chemistry, particularly density functional theory (DFT) calculations, has provided valuable insights into the halochromic properties of ethyl orange in aqueous solutions . These calculations have successfully elucidated the structural changes and spectral shifts observed with varying pH levels.

Q11: What about the environmental impact of ethyl orange?

A11: Ethyl orange, as with many dyes, can pose environmental concerns. Research has focused on utilizing sustainable materials like coconut shell activated carbon for the efficient removal of ethyl orange from wastewater . This approach aims to mitigate the potential negative environmental impact associated with dye-contaminated water.

Q12: Are there any studies on the photochemical properties of ethyl orange?

A12: Yes, ethyl orange has shown interesting photochemical properties. One study demonstrated biphoton holographic storage capabilities in ethyl orange-doped polymer films . Additionally, research has explored its use in conjunction with TiO2 photocatalysis for the degradation of organic pollutants in wastewater treatment applications .

Q13: What are the implications of structural modifications to ethyl orange?

A13: Modifying the structure of ethyl orange, such as changing the length of the alkyl chain, can significantly impact its properties, including its hydrophobicity, aggregation behavior, and interactions with other molecules . Understanding these structure-activity relationships is crucial for tailoring the dye's properties to specific applications.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-([1,1'-Biphenyl]-2-yl)acetic acid](/img/structure/B83965.png)

![(3aS,5aR,5bR,7aS,11aS,11bR,13aR,13bR)-5a,5b,8,8,11a,13b-hexamethyl-2,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-tetradecahydro-1H-cyclopenta[a]chrysen-3-one](/img/structure/B83968.png)